
2,4,6-Trimethyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyldodecanoic acid is an organic compound belonging to the class of branched-chain fatty acids It is characterized by a twelve-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of corresponding unsaturated precursors. This process is conducted under high pressure and temperature using a metal catalyst, such as palladium or platinum, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the carbon chain can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,4,6-Trimethyldodecanoic acid can be compared with other branched-chain fatty acids, such as:
2,6,10-Trimethyldodecanoic acid: Similar structure but with different methyl group positions.
2,4,6-Trimethylhexanoic acid: Shorter carbon chain with similar branching.
2,4,6-Trimethylheptanoic acid: Another branched-chain fatty acid with a different carbon chain length.
The uniqueness of this compound lies in its specific branching pattern and carbon chain length, which confer distinct physical and chemical properties.
Propiedades
| 117421-35-9 | |
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
2,4,6-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-12(2)10-13(3)11-14(4)15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |
Clave InChI |
CACLWUKQSFMFPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CC(C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


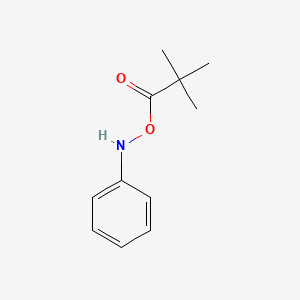
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
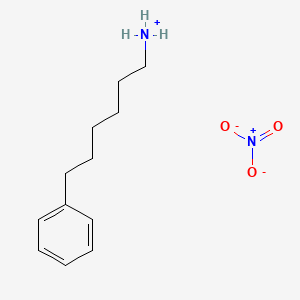
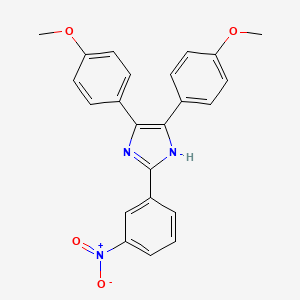
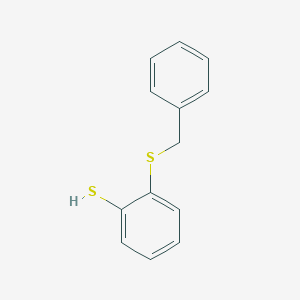
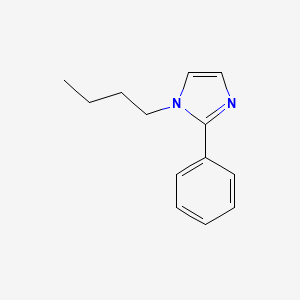
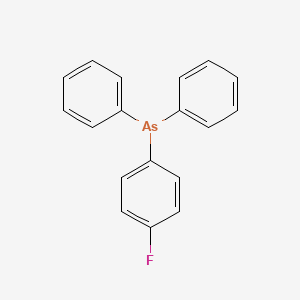
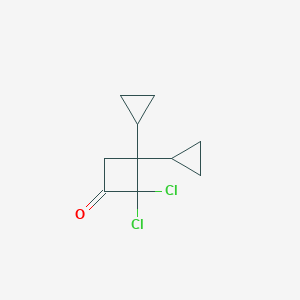
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
